PSB-0739 Sodium acts as a potent and selective antagonist of the P2Y12 receptor [1, 2, 3]. This receptor plays a crucial role in platelet aggregation, the process by which platelets clump together to form blood clots. By blocking the P2Y12 receptor, PSB-0739 Sodium inhibits platelet activation and aggregation, potentially reducing the risk of thrombosis.
PSB-0739 Sodium exhibits high affinity and potency for the P2Y12 receptor. Studies have shown Ki values (measure of binding affinity) in the low nanomolar range (24.9 nM) [3]. This indicates a strong binding between the compound and the receptor, potentially leading to effective inhibition.
Due to its P2Y12 receptor antagonism, PSB-0739 Sodium has been investigated for its potential antithrombotic effects. It has been shown to inhibit ADP-evoked calcium responses in cells, a key step in platelet activation [3]. This suggests PSB-0739 Sodium might be effective in preventing blood clot formation.
Disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate, commonly referred to as PSB-0739 Sodium, is a complex organic compound characterized by its unique structure and functional groups. It belongs to a class of compounds known as anthraquinone derivatives, which are notable for their vibrant dyeing properties and biological activities. The compound features multiple sulfonate groups, which enhance its solubility in water and contribute to its utility in various applications.
The molecular formula of disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate is with a molecular weight of approximately 585.57 g/mol. Its IUPAC name reflects its complex structure, which includes both amino and sulfonato functional groups that are critical for its chemical reactivity and biological interactions.
Oxidation and Reduction: The compound can undergo oxidation reactions that modify its color properties and stability. For example, oxidizing agents like hydrogen peroxide can alter the oxidation state of the compound, affecting its dyeing characteristics.
Substitution Reactions: The presence of amino and sulfonate groups allows for substitution reactions, where these groups can be replaced or modified to create derivatives with different properties. Common reagents for such reactions include halogenating agents and sulfonating agents.
Formation of Derivatives: Through specific reaction conditions, various derivatives can be synthesized from disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate, each potentially exhibiting unique chemical and physical properties suitable for specific applications.
Disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate has been studied for its biological activities, particularly in relation to the P2Y12 receptor. This receptor is crucial in platelet aggregation processes:
Antithrombotic Effects: As a potent antagonist of the P2Y12 receptor, this compound inhibits platelet activation and aggregation. This property suggests potential applications in preventing thrombotic events, making it significant in cardiovascular research.
Cellular Interactions: The compound has demonstrated effects on various cell types, including monocytic cell lines. It can attenuate responses to adenosine diphosphate (ADP), indicating its role in modulating cellular signaling pathways involved in hemostasis.
The synthesis of disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate involves several key steps:
These synthetic routes require careful control of reaction conditions to ensure high yield and purity of the final compound.
Disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate has diverse applications across various fields:
Dyeing Industry: Its vibrant color properties make it suitable for use as a dye in textiles and paper products.
Biological Research: The compound is utilized in staining techniques for visualizing biological samples under microscopes.
Medical Diagnostics: Investigated for potential use as a marker in diagnostic imaging due to its ability to interact with biological systems effectively.
Research on disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate has focused on its interactions with biological receptors:
P2Y12 Receptor Binding: Studies indicate that this compound exhibits high affinity for the P2Y12 receptor with Ki values in the low nanomolar range (approximately 24.9 nM), demonstrating strong binding capabilities that inhibit platelet activation.
Cellular Effects: It has been shown to significantly affect calcium responses in cells upon ADP stimulation, emphasizing its role in modulating platelet function and potential therapeutic implications in antithrombotic treatments.
Several compounds share structural similarities with disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Trisodium 7-[5-chloro-6-(3-sulfonatoanilino)]naphthalene | Contains chlorinated aniline derivatives | Used primarily as a textile dye |
Disodium 1-amino-4-(4-amino-2-sulfophenyl) | Similar amino and sulfonate groups | Exhibits different binding affinities |
Disodium 1-amino-4-[3-[4-chloro-6-(sulfanilyl)]]naphthalene | Features additional chloro substituents | Known for enhanced colorfastness |
The uniqueness of disodium;1-amino-4-(4-anilino-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate lies in its specific interaction with the P2Y12 receptor and its potential applications in both dyeing and biomedicine. Its complex structure allows for a range of reactivity that distinguishes it from other similar compounds.